![molecular formula C17H13N3O2 B2490115 4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-40-0](/img/structure/B2490115.png)
4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide
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Overview
Description
4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide is a chemical compound that has been explored in various studies for its synthesis and potential applications in heterocyclic chemistry and medicinal chemistry due to its unique structure and properties.
Synthesis Analysis
The synthesis of compounds related to 4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide involves complex reactions. For instance, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles from similar precursors has been documented, indicating a multi-step synthesis process involving arylaldehydes, ammonium formate, and aceto acetanilide, followed by condensation with hydrazine hydrate or phenylhydrazine (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Molecular Structure Analysis
The molecular structure of compounds within this family, including 4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide, often features complex heterocyclic systems that can be analyzed through NMR, X-ray crystallography, and computational methods to understand their conformation and electronic properties. For example, the synthesis of group 6 metal carbonyl complexes with related ligands provides insight into the structural aspects of these compounds through X-ray crystallography (Zhang et al., 1990).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, illustrating their reactivity and potential for further modification. For instance, reactions with hydrazine hydrate or phenyl hydrazine can yield triazole derivatives, showcasing the chemical versatility of the pyridazine core structure (Hemdan & Elshahawi, 2009).
Scientific Research Applications
Synthesis of Novel Fused Heterobicycles:
- Karthikeyan, P., Vijayakumar, V., & Sarveswari, S. (2014) synthesized 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, which were converted into tetrahydro-pyrazolo[4,3-c]pyridine-3-ols and other derivatives, demonstrating the compound's utility in creating novel heterobicyclic structures (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Chemical Reactions and Derivatives Formation:
- Kassab, R. R., Sayed, G. H., Radwan, A. M., & El-Azzez, N. A. (2002) explored the reactions of 4-biphenyl-4-oxo-2-butenoic acid with pyrazolinones to form various pyridazinones, demonstrating the diverse chemical reactivity of the compound (Kassab, Sayed, Radwan, & El-Azzez, 2002).
Antimicrobial Activity Studies:
- Sytnik, K., Osolodchenko, T., Kolisnyk, S., & Syumka, Ye. I. (2018) synthesized derivatives of 4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide and evaluated their antimicrobial activity, finding significant effectiveness against certain bacteria and fungi (Sytnik, Osolodchenko, Kolisnyk, & Syumka, 2018).
Potential Anti-Cancer Agent Synthesis:
- Datar, P., Shirodkar, P., & Panikkar, K. (2003) reported the synthesis of triazolidine derivatives from 4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide, assessing their potential as anti-cancer agents (Datar, Shirodkar, & Panikkar, 2003).
Dyeing Polyester Fibers and Biological Activity:
- Khalifa, M., Abdel‐Hafez, S., Gobouri, A. A., & Kobeasy, M. I. (2015) synthesized novel arylazothiazole disperse dyes containing 4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide for dyeing polyester fibers. They also examined their antioxidant and antimicrobial activities (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . The hazard statement H302 indicates that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
properties
IUPAC Name |
4-oxo-N,1-diphenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-15-11-12-20(14-9-5-2-6-10-14)19-16(15)17(22)18-13-7-3-1-4-8-13/h1-12H,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZWYPIMRLLILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide |
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